N,N,3-trimethylbutanamide
Overview
Description
N,N,3-Trimethylbutanamide is a chemical compound that is structurally related to various other amides with potential applications in different fields such as pharmaceuticals and materials science. While the specific compound N,N,3-trimethylbutanamide is not directly mentioned in the provided papers, the papers do discuss related compounds that share a similar butanamide core structure, which can provide insights into the properties and reactivity of N,N,3-trimethylbutanamide.
Synthesis Analysis
The synthesis of related compounds involves the reaction of carboxylic acids with amines or other nitrogen-containing nucleophiles. For instance, the synthesis of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide was achieved by reacting 4,4,4-trifluorobutanoic acid with 2-amino-4-chlorobenzonitrile in the presence of triethylamine and propylphosphonic anhydride in ethyl acetate . This method could potentially be adapted for the synthesis of N,N,3-trimethylbutanamide by using the appropriate starting materials.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction. For example, the crystal structure of N-(Dibenzylcarbamothioyl)-3-methylbutanamide was determined by single-crystal X-ray diffraction, revealing intermolecular contacts that play a role in crystal packing stabilization . Similarly, the crystal structure of N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide was also elucidated, showing the presence of intermolecular hydrogen bonds . These findings suggest that N,N,3-trimethylbutanamide may also exhibit specific intermolecular interactions that could influence its crystal packing and stability.
Chemical Reactions Analysis
The related compounds discussed in the papers are likely to undergo chemical reactions typical of amides, such as hydrolysis, nucleophilic acyl substitution, or reactions with reducing agents. The papers do not provide specific details on the reactivity of these compounds, but general knowledge of amide chemistry can be applied to predict the types of reactions that N,N,3-trimethylbutanamide might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of amides are influenced by their molecular structure, including factors such as the presence of electron-withdrawing groups or hydrogen bonding capabilities. For example, the presence of trifluoromethyl groups in N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide would affect its acidity and lipophilicity. Although the papers do not provide specific data on the physical properties of N,N,3-trimethylbutanamide, one can infer that its properties would be affected by the trimethyl groups, potentially increasing its hydrophobic character and affecting its boiling point and solubility.
Scientific Research Applications
- 2-amino-N,N,3-trimethylbutanamide is a biochemical used for proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using molecular biology, biochemistry, and genetics.
- The Automated Topology Builder (ATB) and Repository use “N,3,3-Trimethylbutanamide” for the study of biomolecule:ligand complexes, free energy calculations, structure-based drug design, and refinement of x-ray crystal complexes .
- 2-amino-N,N,3-trimethylbutanamide is a biochemical used for proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using molecular biology, biochemistry, and genetics.
- The Automated Topology Builder (ATB) and Repository use “N,3,3-Trimethylbutanamide” for the study of biomolecule:ligand complexes, free energy calculations, structure-based drug design, and refinement of x-ray crystal complexes .
- 2-amino-N,N,3-trimethylbutanamide is a biochemical used for proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using molecular biology, biochemistry, and genetics.
- The Automated Topology Builder (ATB) and Repository use “N,3,3-Trimethylbutanamide” for the study of biomolecule:ligand complexes, free energy calculations, structure-based drug design, and refinement of x-ray crystal complexes .
properties
IUPAC Name |
N,N,3-trimethylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(2)5-7(9)8(3)4/h6H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQDLURAEDSMES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405050 | |
Record name | N,N,3-trimethylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,3-trimethylbutanamide | |
CAS RN |
5370-28-5 | |
Record name | N,N,3-Trimethylbutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5370-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N,3-trimethylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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